molecular formula C18H22F3NO4 B6333033 t-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate CAS No. 670275-85-1

t-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate

Cat. No. B6333033
CAS RN: 670275-85-1
M. Wt: 373.4 g/mol
InChI Key: YUAJRYVPKJFWGD-UHFFFAOYSA-N
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Description

T-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 670275-85-1 . It has a molecular weight of 373.37 and its IUPAC name is tert-butyl 4- (4- (trifluoromethoxy)benzoyl)piperidine-1-carboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.37 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound is utilized as an intermediate in the synthesis of bioactive molecules. Its trifluoromethoxy group is particularly valuable due to its ability to mimic the metabolic stability and lipophilicity of the trifluoromethyl group, making it a desirable moiety in drug design .

Material Science: Polymer Research

In material science, especially in polymer research, the tert-butyl group of this compound can be used to introduce steric bulk, which can influence the physical properties of the resulting polymers, such as increasing the glass transition temperature or modifying the solubility profile .

Environmental Science: Tracer Studies

The unique trifluoromethoxy benzoyl moiety could potentially be used as a tracer or a tag in environmental studies due to its distinct chemical signature, which can be detected using various analytical techniques .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound can serve as a standard or reference material in chromatographic studies to help identify or quantify similar compounds within complex mixtures due to its distinct retention time and spectral properties .

Biochemistry: Enzyme Inhibition Studies

The structural features of this compound make it a candidate for enzyme inhibition studies. The piperidine moiety can interact with biological targets, and modifications to this core structure can lead to the discovery of new enzyme inhibitors .

Pharmacology: Prodrug Design

In pharmacology, the tert-butyl ester group is often used in prodrug design to improve the pharmacokinetic properties of drug candidates. This group can be cleaved enzymatically in vivo to release the active drug .

Safety and Hazards

The compound is considered hazardous and has several hazard statements including H302, H315, H320, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-[4-(trifluoromethoxy)benzoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAJRYVPKJFWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 4-[hydroxy-(4-trifluoromethoxy-phenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (see EXAMPLE 32) (604 mg, 1.61 mmol) in CH2Cl2 (8 mL) was added SiO2 (2 g) followed by PCC (1.04 g, 4.82 mmol), and the mixture was stirred at room temperature for 3 h to give 4-(4-trifluoromethoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester as colourless crystals (601 mg, 100%) after purification.
[Compound]
Name
SiO2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step Two

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